molecular formula C7H5Br2N3 B3196475 3,4-Dibromo-1H-indazol-6-amine CAS No. 1000342-40-4

3,4-Dibromo-1H-indazol-6-amine

Cat. No.: B3196475
CAS No.: 1000342-40-4
M. Wt: 290.94 g/mol
InChI Key: XAFBJDJWVDAFLL-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-indazol-6-amine is a heterocyclic compound with the molecular formula C7H5Br2N3. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of bromine atoms at the 3 and 4 positions of the indazole ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1H-indazol-6-amine typically involves the bromination of 1H-indazole-6-amine. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-1H-indazol-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted indazole derivatives, while oxidation can produce indazole-6-carboxylic acids .

Scientific Research Applications

3,4-Dibromo-1H-indazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1H-indazol-6-amine involves its interaction with specific molecular targets. The bromine atoms enhance its binding affinity to enzymes and receptors, making it a potent inhibitor of certain biological pathways. For example, it can inhibit the activity of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism, which is a target for cancer immunotherapy .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromo-1H-indazol-6-amine is unique due to the presence of bromine atoms, which enhance its reactivity and potential for diverse chemical transformations. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

3,4-dibromo-2H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3/c8-4-1-3(10)2-5-6(4)7(9)12-11-5/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFBJDJWVDAFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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